Home > Products > Screening Compounds P103074 > Polymyxin E1 (sulfate)
Polymyxin E1 (sulfate) -

Polymyxin E1 (sulfate)

Catalog Number: EVT-10992306
CAS Number:
Molecular Formula: C53H102N16O17S
Molecular Weight: 1267.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Polymyxin E1 (sulfate), commonly known as colistin, is a cationic peptide antibiotic that has been utilized for over six decades in the treatment of infections caused by multidrug-resistant Gram-negative bacteria. It is primarily produced by the bacterium Bacillus polymyxa var. colistinus and is part of a larger family of polymyxins, which includes several other variants such as polymyxin E2, E3, and E4. The compound is characterized by its basic nature and consists of a complex structure of amino acids that contribute to its antimicrobial activity.

Source

Polymyxin E1 is derived from the fermentation of Bacillus polymyxa var. colistinus, which synthesizes this antibiotic as part of its metabolic processes. The compound can also be isolated from mixtures containing various polymyxins through chromatographic techniques, ensuring a higher purity level for pharmaceutical applications .

Classification

Polymyxin E1 falls under the classification of polypeptide antibiotics, specifically targeting Gram-negative bacteria. It is categorized as a lipopeptide due to its lipid components, which play a crucial role in its mechanism of action against bacterial membranes.

Synthesis Analysis

Methods

The synthesis of Polymyxin E1 typically involves solid-phase peptide synthesis (SPPS), which allows for the construction of peptide chains on an insoluble support. This method facilitates easy purification and separation of intermediates. Recent advancements have incorporated microwave heating into SPPS, enhancing yield and purity by reducing reaction times .

Technical Details:

  • Reagents Used: Amino acids such as diaminobutyric acid, leucine, and threonine are employed in the synthesis.
  • Purification Techniques: High-performance liquid chromatography (HPLC) is commonly used to isolate and purify Polymyxin E1 from complex mixtures .
Molecular Structure Analysis

Structure

Polymyxin E1 has a complex molecular structure characterized by multiple amino acid residues linked in a cyclic arrangement. Its molecular formula is C53H100N16O13XH2SO4\text{C}_{53}\text{H}_{100}\text{N}_{16}\text{O}_{13}\cdot \text{XH}_2\text{SO}_4, with a molecular weight of approximately 1169.5 g/mol . The structure includes hydrophobic regions that interact with bacterial membranes.

Data

  • CAS Number: 207990-63-4
  • Molecular Weight: 1169.5 g/mol
  • Purity: ≥90% (commonly available for research purposes)
Chemical Reactions Analysis

Reactions

Polymyxin E1 undergoes various chemical reactions primarily involving its interaction with bacterial membranes. The antibiotic binds to lipopolysaccharides in the outer membrane of Gram-negative bacteria, disrupting membrane integrity and leading to cell death.

Technical Details:

  • Mechanism of Action: The binding process alters the permeability of the bacterial membrane, causing leakage of cellular contents and ultimately resulting in bactericidal effects .
Mechanism of Action

The mechanism by which Polymyxin E1 exerts its antibacterial effects involves several key steps:

  1. Binding to Lipopolysaccharides: Polymyxin E1 interacts with the lipid A portion of lipopolysaccharides found in Gram-negative bacteria.
  2. Membrane Disruption: This interaction destabilizes the outer membrane, leading to increased permeability.
  3. Cell Lysis: As membrane integrity is compromised, essential cellular components leak out, resulting in cell death.

Data indicates that Polymyxin E1 exhibits effective minimum inhibitory concentrations (MICs) against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with values around 2 µg/ml and 0.8 µg/ml respectively .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White solid
  • Solubility: Soluble in water, ethanol, and methanol
  • Storage Conditions: Recommended storage at -20°C to maintain stability .

Chemical Properties

  • Molecular Formula: C53H100N16O13XH2SO4\text{C}_{53}\text{H}_{100}\text{N}_{16}\text{O}_{13}\cdot \text{XH}_2\text{SO}_4
  • Molecular Weight: Approximately 1169.5 g/mol
  • pH Range: Typically between 4.5 and 7.0 when dissolved in water at a concentration of 10 g/L .
Applications

Polymyxin E1 is primarily used in scientific research and clinical settings for its potent antibacterial properties against multidrug-resistant Gram-negative bacteria. Its applications include:

  • Antibiotic Treatment: Utilized in treating infections caused by resistant strains of bacteria.
  • Research Tool: Employed in biochemical studies to understand bacterial resistance mechanisms and membrane biology.
  • Pharmaceutical Development: Increasing interest in developing new formulations based on Polymyxin E components due to rising antibiotic resistance challenges .
Historical Development and Nomenclature Evolution

Discovery and Early Characterization of Polymyxin Variants

Polymyxin E1 (colistin A) originated from systematic investigations into antimicrobial compounds produced by Paenibacillus species in the late 1940s. In 1947, Benedict and Langlykke first documented antibacterial activity in crude extracts derived from Bacillus polymyxa (later reclassified as Paenibacillus polymyxa) [7]. Concurrently, researchers at the American Cyanamid Company isolated and purified an antibiotic from the same bacterium, designating it "polymyxin" [4] [7]. Parallel discovery efforts in Japan by Koyama and colleagues in 1950 identified "colistin" from Bacillus colistinus (a strain now recognized as Paenibacillus polymyxa subsp. colistinus) [4] [9]. Initial chemical analyses revealed polymyxins as cationic polypeptides characterized by a cyclic heptapeptide core, a linear tripeptide chain, and a fatty acid acyl moiety attached to the N-terminus [3] [7]. Fractionation studies by Hausmann and Craig in 1954 resolved polymyxin B into major components B1 and B2, differing in their fatty acyl chains (6-methyloctanoyl and 6-methylheptanoyl, respectively) [7]. Similarly, colistin was separated into two principal bioactive variants: colistin A (polymyxin E1) bearing a (S)-6-methyloctanoyl chain and colistin B (polymyxin E2) with a 6-methylheptanoyl chain [3] [5] [7].

Table 1: Early Characterized Polymyxin Variants and Their Origins

Polymyxin Variant GroupDiscovery YearProducing OrganismKey ComponentsFatty Acyl Moieties
Polymyxin B Series1947-1954Paenibacillus polymyxaPolymyxin B1, B2, B3, B46-methyloctanoyl (B1), 6-methylheptanoyl (B2), octanoyl (B3), heptanoyl (B4)
Polymyxin E (Colistin) Series1950Paenibacillus polymyxa subsp. colistinusColistin A (Polymyxin E1), Colistin B (Polymyxin E2)(S)-6-methyloctanoyl (E1), 6-methylheptanoyl (E2)

Taxonomic and Chemical Differentiation of Polymyxin E from Polymyxin B Series

The differentiation between polymyxin E (colistin) and polymyxin B series hinges on precise structural variations within their peptide rings and side chains. Both polymyxin B1 and colistin A (polymyxin E1) share identical fatty acyl groups ((S)-6-methyloctanoyl) and a conserved cyclic heptapeptide backbone featuring L-diaminobutyric acid (Dab) residues and a Thr residue at position 10 [7]. The defining chemical distinction occurs at position 6 of the peptide ring: polymyxin B1 incorporates D-phenylalanine, whereas polymyxin E1 (colistin A) incorporates D-leucine [1] [2] [5]. This seemingly minor substitution significantly influences the molecule's hydrophobicity and ionic interactions. At position 7, polymyxin B1 contains L-leucine, contrasting with polymyxin E1's L-threonine [7]. Furthermore, the exocyclic tripeptide segment (positions 8-10) in polymyxin B1 consists of Thr-Dab-Dab, while polymyxin E1 features Dab-Thr-Thr [7] [10]. These structural differences, particularly at positions 6 and 7, underpin the distinct nomenclature and slightly altered physicochemical properties (e.g., solubility profiles, binding affinities) between the E and B series, despite their shared core polymyxin structure and mechanism of action [2] [7].

Table 2: Key Structural Differences Between Polymyxin B1 and Polymyxin E1 (Colistin A)

Structural FeaturePolymyxin B1Polymyxin E1 (Colistin A)Biological Significance
Fatty Acyl Group(S)-6-methyloctanoyl(S)-6-methyloctanoylDetermines initial membrane insertion
Position 3 (Cyclic Ring)L-DabL-DabContributes to cationic charge (+ charge)
Position 6 (Cyclic Ring)D-PhenylalanineD-LeucineMajor differentiator; influences hydrophobicity and target binding
Position 7 (Cyclic Ring)L-LeucineL-ThreonineAffects hydrogen bonding potential
Exocyclic TripeptideThr-Dab-DabDab-Thr-ThrModifies charge distribution and solubility
Primary DesignationsPolymyxin B1Colistin A, Polymyxin E1Reflects historical discovery and structural group

International Standardization of Terminology: Colistin A vs. Polymyxin E1

The nomenclature surrounding polymyxin E1 experienced significant evolution and regional divergence, necessitating international standardization efforts. Following its isolation in Japan, the compound was designated colistin, reflecting its source (Bacillus colistinus) [4] [9]. Subsequent structural elucidation confirmed its identity as polymyxin E, aligning it with the established polymyxin classification system (A-E) based on peptide sequence [1] [7]. The resolution of colistin into its primary components, colistin A and colistin B, directly correlated these with the chemically defined entities polymyxin E1 and polymyxin E2, respectively [3] [5] [7]. This equivalence (Colistin A = Polymyxin E1, Colistin B = Polymyxin E2) is now universally accepted in scientific literature and pharmacopeial standards [3] [7] [9]. The sulfate salt form, Polymyxin E1 sulfate (Colistin A sulfate), became the standard designation for the purified active compound used in pharmaceutical contexts, distinguishing it from the inactive prodrug colistimethate sodium (sulfomethylated derivative of the colistin mixture) [2] [5] [9]. Modern analytical techniques, including high-performance liquid chromatography–mass spectrometry (HPLC-MS), rigorously define and control the composition of reference standards for Polymyxin E1 sulfate, ensuring consistency and clarity in its identification globally [3] [7].

Revival in Clinical Context: Timeline of Antibiotic Resistance Crises

Polymyxin E1 sulfate (colistin), largely abandoned in the 1970s-1980s due to toxicity concerns and the availability of newer antibiotics, underwent a dramatic resurgence driven by the escalating crisis of multidrug-resistant (MDR) Gram-negative infections [4] [6] [7].

  • 1950s-1970s: Initial Clinical Use and Decline: Introduced clinically in the late 1950s, polymyxin E (as colistin sulfate or colistimethate sodium) was used systemically. However, reports of nephrotoxicity and neurotoxicity, coupled with the introduction of perceived safer alternatives like aminoglycosides and expanded-spectrum β-lactams, led to a sharp decline in its parenteral use by the mid-1970s. Its use persisted primarily in topical formulations and for selective digestive decontamination [4] [7] [9].
  • 1980s-1990s: Niche Applications and Emergence of Resistance: Systemic use became extremely limited, confined largely to inhalation therapy for Pseudomonas aeruginosa in cystic fibrosis patients. During this period, the heavy use of colistin (polymyxin E) as a growth promoter and prophylactic agent in global veterinary medicine, particularly swine production, began exerting selective pressure, although chromosomal resistance mechanisms were known but considered less transferable [4] [6] [9].
  • Early 2000s: Carbapenem Resistance Crisis: The rapid global spread of carbapenem-resistant Enterobacterales (CRE), especially Klebsiella pneumoniae carbapenemase (KPC)-producers, carbapenem-resistant Pseudomonas aeruginosa (CRPA), and carbapenem-resistant Acinetobacter baumannii (CRAB), created a therapeutic void. With few or no effective antibiotics remaining for these pathogens, clinicians revisited colistin (polymyxin E) and polymyxin B as last-resort options. This era marked the beginning of intensive pharmacological re-evaluation [6] [7] [9].
  • 2010s: Defining Optimal Use and Emergence of Plasmid-Mediated Resistance: Pharmacokinetic/pharmacodynamic (PK/PD) studies established scientifically based dosing regimens for intravenous colistimethate sodium (converted to active colistin/polymyxin E) to maximize efficacy and minimize toxicity [7]. Simultaneously, surveillance detected rising rates of chromosomally mediated colistin resistance in CRAB and CRE globally. A pivotal event occurred in 2015 with the discovery by Liu et al. of the plasmid-borne mcr-1 (mobile colistin resistance) gene in Escherichia coli from animals, food, and humans in China [6] [9]. This gene, encoding a phosphoethanolamine transferase (MCR-1) that modifies lipid A, conferred resistance to all polymyxins (including E1) and was horizontally transferable. Its rapid global dissemination (with variants mcr-2 to mcr-10 subsequently identified) highlighted the threat to this last-resort class and intensified research into polymyxin E1's chemistry and resistance mechanisms [6] [7] [9].
  • 2017-Present: Critical Priority Status and Novel Derivative Development: The World Health Organization (WHO) classified carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacteriaceae as "Priority 1: Critical" pathogens, emphasizing the desperate need for new antibiotics and the critical, albeit threatened, role of polymyxins like E1 [7] [9]. The rise of mcr genes and increasing rates of chromosomal resistance in clinical isolates have spurred renewed interest in understanding the structure-activity relationships of polymyxin E1 to develop next-generation derivatives (e.g., structurally modified lipopeptides like SPR206) designed to overcome resistance and reduce toxicity, several of which have entered clinical trials [4] [7].

Table 3: Timeline of Key Events Driving the Revival of Polymyxin E1 (Colistin)

EraKey Event/DriverConsequence for Polymyxin E1 (Colistin)Resistance Milestone
1950s-1970sInitial clinical introduction; Toxicity reportsSystemic use largely abandoned by 1970sChromosomal mutations known but rare clinically
1980s-1990sHeavy veterinary use (growth promotion/prophylaxis)Selective pressure in animal reservoirsChromosomal resistance documented in animal isolates
Early 2000sGlobal emergence of CRE, CRPA, CRABReintroduction as last-line therapy for MDR Gram-negativesRising rates of chromosomal resistance in clinical CRAB/CRE
2015Discovery of plasmid-borne mcr-1 geneRecognition of globally transmissible resistance mechanismRapid global spread of mcr-1 and variants (mcr-2 to mcr-10)
2017-PresentWHO "Priority 1: Critical" pathogen listing; PK/PD optimizationIntensified research on structure & novel derivativesCo-occurrence of mcr with carbapenemases (e.g., NDM, KPC)

Properties

Product Name

Polymyxin E1 (sulfate)

IUPAC Name

(6S)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid

Molecular Formula

C53H102N16O17S

Molecular Weight

1267.5 g/mol

InChI

InChI=1S/C53H100N16O13.H2O4S/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;1-5(2,3)4/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);(H2,1,2,3,4)/t30-,31+,32+,33-,34-,35-,36-,37-,38-,39-,40+,42-,43-;/m0./s1

InChI Key

ZJIWRHLZXQPFAD-OQPNQKQZSA-N

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

Isomeric SMILES

CC[C@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.